

Comparative Guide to Stability-Indicating HPLC Methods for (E)-Aztreonam Analysis

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Compound of Interest		
Compound Name:	(E)-Aztreonam	
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This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of **(E)-Aztreonam**. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Aztreonam.

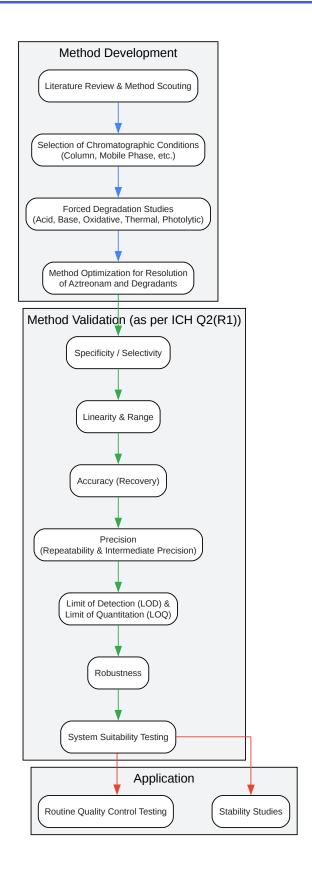
Introduction

Aztreonam is a monobactam antibiotic primarily effective against gram-negative bacteria. A stability-indicating analytical method is crucial for ensuring the identity, purity, and potency of a drug substance and its formulated product over time. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This guide compares key performance parameters of different HPLC methods reported in the literature, providing a basis for method selection and development.

Experimental Workflow

The development and validation of a stability-indicating HPLC method follow a systematic workflow. This process ensures the method is suitable for its intended purpose and complies with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4] The typical workflow is illustrated in the diagram below.





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